molecular formula C16H20N4O2 B6425180 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 478687-96-6

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6425180
CAS No.: 478687-96-6
M. Wt: 300.36 g/mol
InChI Key: BMFXZIQFUGGVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two methoxy groups at positions 4 and 6 of the pyrimidine ring and a phenylpiperazine moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxypyrimidine.

    Formation of the Intermediate: The intermediate is formed by reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base such as N,N-dimethylaniline in a solvent like 1,4-dioxane.

    Final Product Formation: The intermediate is then reacted with 1-phenylpiperazine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylpiperazine moiety can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia under appropriate conditions.

Major Products

    Oxidation: Products include 4,6-diformyl-2-(4-phenylpiperazin-1-yl)pyrimidine or 4,6-dicarboxy-2-(4-phenylpiperazin-1-yl)pyrimidine.

    Reduction: Products include this compound derivatives with reduced piperazine rings.

    Substitution: Products include 4,6-dihalo-2-(4-phenylpiperazin-1-yl)pyrimidine or 4,6-diamino-2-(4-phenylpiperazin-1-yl)pyrimidine.

Scientific Research Applications

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylpiperazine moiety. This unique structure contributes to its selective inhibition of acetylcholinesterase and its potential as a lead compound for developing drugs targeting neurological disorders .

Properties

IUPAC Name

4,6-dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-21-14-12-15(22-2)18-16(17-14)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXZIQFUGGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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